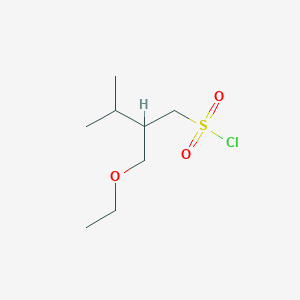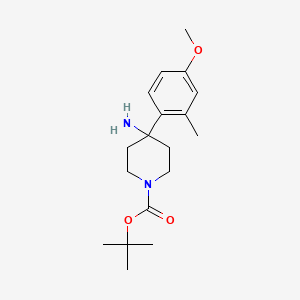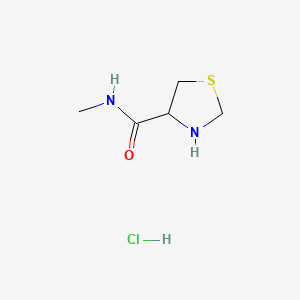
Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyrimidine with piperidine derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification using chromatography techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl (s)-3-((6-chloro-4-(morpholinomethyl)pyridin-2-yl)amino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C15H22ClN3O2 |
|---|---|
Peso molecular |
311.81 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2/c1-10-17-11(9-13(16)18-10)12-7-5-6-8-19(12)14(20)21-15(2,3)4/h9,12H,5-8H2,1-4H3 |
Clave InChI |
SJPTYLAEMSKSDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)Cl)C2CCCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)


![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)


